molecular formula C21H13Cl2N3O5 B11645900 (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide

(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide

Cat. No.: B11645900
M. Wt: 458.2 g/mol
InChI Key: DPNKJKPFOBYXKR-XYOKQWHBSA-N
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Description

The compound (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide is a complex organic molecule that features a cyano group, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the cyano group and the nitrophenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the nitrophenyl group can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions, such as an inert atmosphere, controlled temperatures, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group results in amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and the nitrophenyl group are key functional groups that can interact with active sites on proteins, leading to inhibition or activation of biological pathways. The furan ring may also play a role in stabilizing the compound’s binding to its target.

Properties

Molecular Formula

C21H13Cl2N3O5

Molecular Weight

458.2 g/mol

IUPAC Name

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C21H13Cl2N3O5/c1-30-20-6-3-14(26(28)29)10-18(20)25-21(27)12(11-24)8-15-4-7-19(31-15)16-9-13(22)2-5-17(16)23/h2-10H,1H3,(H,25,27)/b12-8+

InChI Key

DPNKJKPFOBYXKR-XYOKQWHBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N

Origin of Product

United States

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